Cas no 61262-81-5 (Cannabispirone)

Cannabispirone structure
Cannabispirone structure
商品名:Cannabispirone
CAS番号:61262-81-5
MF:C15H18O3
メガワット:246.30162
CID:506684
PubChem ID:162936

Cannabispirone 化学的及び物理的性質

名前と識別子

    • Spiro[cyclohexane-1,1'-[1H]inden]-4-one,2',3'-dihydro-7'-hydroxy-5'-methoxy-
    • Cannabispiran
    • 4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1'-one
    • cannabispirane
    • Cannabispiron
    • 2',3'-Dihydro-7'-hydroxy-5'-methoxyspiro[cyclohexane-1,1'-[1H]inden]-4-one
    • Cannabispirone
    • [ "Cannabispirone" ]
    • 61262-81-5
    • FS-8874
    • 2',3'-Dihydro-7'-hydroxy-5'-methoxyspiro(cyclohexane-1,1'-(1H)inden)-4-one
    • QN6HQ2D4LU
    • N-(3-Phenyl)-2-propenyl Cinnarizine Chloride
    • UNII-QN6HQ2D4LU
    • SPIRO(CYCLOHEXANE-1,1'-(1H)INDEN)-4-ONE, 2',3'-DIHYDRO-7'-HYDROXY-5'-METHOXY-
    • AKOS032948848
    • DTXSID60210163
    • SCHEMBL13137658
    • DTXCID60132654
    • 2',3'-Dihydro-7'-hydroxy-5'-methoxyspiro[cyclohexane-1,1'-[1H]inden]-4-one; Cannabispiran; Cannabispirane
    • WSWHSHJDUZRVPR-UHFFFAOYSA-N
    • 95062-18-3
    • 4-HYDROXY-6-METHOXYSPIRO(1,2-DIHYDROINDENE-3,4'-CYCLOHEXANE)-1'-ONE
    • インチ: InChI=1S/C15H18O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h8-9,17H,2-7H2,1H3
    • InChIKey: WSWHSHJDUZRVPR-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC2=C(C(=C1)O)C3(CCC(=O)CC3)CC2

計算された属性

  • せいみつぶんしりょう: 246.12600
  • どういたいしつりょう: 246.126
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 329
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 438.0±45.0 °C at 760 mmHg
  • フラッシュポイント: 166.4±22.2 °C
  • 屈折率: 1.592
  • PSA: 46.53000
  • LogP: 2.72790
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

Cannabispirone セキュリティ情報

Cannabispirone 税関データ

  • 税関コード:2914509090
  • 税関データ:

    中国税関コード:

    2914509090

    概要:

    2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

Cannabispirone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C175425-500μg
Cannabispirone
61262-81-5
500μg
$ 356.00 2023-04-18
TRC
C175425-2mg
Cannabispirone
61262-81-5
2mg
$ 1131.00 2023-04-18
TRC
C175425-250μg
Cannabispirone
61262-81-5
250μg
$ 201.00 2023-04-18
TRC
C175425-1mg
Cannabispirone
61262-81-5
1mg
$ 638.00 2023-04-18
A2B Chem LLC
AG74790-5mg
Cannabispiran
61262-81-5 98%
5mg
$2100.00 2024-04-19

Cannabispirone 関連文献

Cannabispironeに関する追加情報

Professional Introduction to Cannabispirone (CAS No: 61262-81-5)

Cannabispirone, a compound with the chemical identifier CAS No: 61262-81-5, has garnered significant attention in the field of pharmaceutical research and development. This compound, belonging to the class of terpenophenolic derivatives, exhibits unique pharmacological properties that have positioned it as a subject of intense study. The increasing interest in Cannabispirone is largely driven by its potential therapeutic applications, particularly in the realm of central nervous system modulation.

The molecular structure of Cannabispirone features a complex arrangement of functional groups, which contributes to its distinctive chemical behavior. Research indicates that the compound interacts with multiple neurotransmitter systems, primarily targeting serotonin receptors. This interaction is believed to underpin its anxiolytic and mood-regulating effects, making it a promising candidate for the treatment of conditions such as anxiety disorders and depression.

Recent advancements in neuropharmacology have shed new light on the mechanisms of action of Cannabispirone. Studies have demonstrated that the compound exhibits high selectivity for certain serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A receptors. This selective binding profile is thought to contribute to its therapeutic efficacy while minimizing potential side effects associated with less selective agents.

In addition to its serotonergic effects, Cannabispirone has shown potential interactions with other key neurotransmitter systems. For instance, preliminary research suggests that it may modulate dopamine pathways, which could have implications for cognitive function and motor control. These findings open up new avenues for exploring the compound's utility in treating neurodegenerative disorders and enhancing cognitive performance.

The pharmacokinetic properties of Cannabispirone are another area of active investigation. Studies have revealed that the compound exhibits moderate oral bioavailability and a relatively long half-life, suggesting that it could be suitable for once-daily dosing regimens. Furthermore, its metabolic pathways appear to be distinct from those of many conventional psychotropic drugs, which may reduce the risk of drug-drug interactions.

From a clinical perspective, Cannabispirone has shown promise in preclinical trials conducted across various animal models. These trials have reported significant reductions in anxiety-like behaviors and improvements in depressive symptoms following administration of the compound. The consistency of these findings across different species provides strong evidence for further exploration in human clinical trials.

The synthesis and purification of Cannabispirone present unique challenges due to its complex molecular architecture. However, advances in synthetic chemistry have enabled researchers to develop more efficient and scalable production methods. These improvements are crucial for ensuring an adequate supply of high-quality material for both research and potential future commercial applications.

Regulatory considerations play a vital role in advancing Cannabispirone from experimental research to market-ready pharmaceuticals. Regulatory agencies require comprehensive data on safety, efficacy, and quality before approving a new drug candidate for human use. Researchers are currently working to gather this essential information through rigorous preclinical and clinical studies.

The future prospects for Cannabispirone are bright, with ongoing research aiming to elucidate its full therapeutic potential. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory bodies are essential for accelerating the development process. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists hope to unlock the full potential of this promising compound.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:61262-81-5)Cannabispiran
TB02169
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ